1-Amino-3-(3-bromophenyl)propan-2-one
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Overview
Description
1-Amino-3-(3-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H10BrNO. It is a brominated derivative of phenylpropanone and contains an amino group attached to the second carbon of the propanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-bromophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-2-one followed by the introduction of an amino group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromophenylpropan-2-one is then reacted with ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides, nitriles, or thiols.
Scientific Research Applications
1-Amino-3-(3-bromophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The bromine atom and amino group play crucial roles in binding to target sites and influencing the compound’s biological activity .
Comparison with Similar Compounds
- 1-Amino-3-(4-bromophenyl)propan-2-one
- 1-Amino-3-(2-bromophenyl)propan-2-one
- 1-Amino-3-(3-chlorophenyl)propan-2-one
Comparison: 1-Amino-3-(3-bromophenyl)propan-2-one is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-amino-3-(3-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2 |
InChI Key |
HSLZLXFUXJJVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CN |
Origin of Product |
United States |
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